N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride
Overview
Description
“N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . The pyrrolidine ring is attached to the pyridine ring via a methylene bridge . The compound is stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of compounds similar to “N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The synthesis can also involve the functionalization of preformed pyrrolidine rings . For example, one synthesis method involves the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile .Molecular Structure Analysis
The molecular structure of “N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride” is characterized by the presence of a pyrrolidine ring and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis
“N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride” is a powder that is stored at room temperature . The compound’s molecular weight is not explicitly mentioned in the search results.Scientific Research Applications
Heterocyclic Amines in Food Safety and Chemistry
A significant body of research has focused on the analysis, formation, and mitigation of heterocyclic aromatic amines (HAAs) like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in foodstuffs. These compounds have been identified as potential carcinogens, with studies highlighting their formation in meats through cooking processes and their possible health implications. The analysis of PhIP and its metabolites in biological matrices and food products is crucial for understanding its biological effects and exposure levels. Research emphasizes the need for sensitive and selective analytical methods, particularly liquid chromatography coupled with mass spectrometry, for the quantitative and qualitative analysis of PhIP and its derivatives in various matrices (Teunissen et al., 2010).
Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring, a five-membered saturated heterocycle, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases. This interest stems from its ability to efficiently explore pharmacophore space due to its sp3-hybridization and contribution to the stereochemistry and three-dimensional coverage of molecules. Pyrrolidine and its derivatives, including pyrrolizines and prolinol, have been investigated for their selectivity and bioactivity across various therapeutic areas. Research in this domain aims to guide medicinal chemists in designing new pyrrolidine compounds with diverse biological profiles, highlighting the scaffold's versatility and potential in drug development (Li Petri et al., 2021).
N-Methyl-2-Pyrrolidone in Pharmaceutical Applications
N-Methyl-2-pyrrolidone (NMP) is recognized for its strong solubilizing capabilities, finding applications across various industrial fields, including pharmaceutical sciences. It is compared with other common solvents used in pharmaceutical industries regarding solubilization efficacy, toxicity, and side effects. NMP's physicochemical properties make it an acceptable solvent for pharmaceutical applications, with its efficacy and safety profile comparable to other widely used solvents (Jouyban et al., 2010).
Pyrrolidone-based Surfactants
Research into N-alkylated pyrrolidones has revealed their importance in surface-active properties, particularly when the alkyl group is increased to C8P. These surfactants exhibit synergistic interactions with anionic surfactants, facilitated by the electronegativity of the pyrrolidone carbonyl oxygen. This property enables the formation of a pseudoquaternary ammonium ion, leading to potential applications in enhancing the performance of various surfactant structures by improving water solubility, compatibility, and solvency. The review of pyrrolidone derivatives' chemistry underscores their utility in both industrial and academic research, highlighting their role in reducing toxicity and enhancing surfactant performance (Login, 1995).
properties
IUPAC Name |
N-methyl-6-pyrrolidin-2-ylpyridin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-11-10-6-2-4-9(13-10)8-5-3-7-12-8;;/h2,4,6,8,12H,3,5,7H2,1H3,(H,11,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNDHRGWAYNOCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=N1)C2CCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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